Potassium pyrimidine-5-trifluoroborate
Overview
Description
Potassium pyrimidine-5-trifluoroborate is an organotrifluoroborate involved in C-O activation and cross-coupling reactions . It is a versatile and stable boronic acid surrogate .
Molecular Structure Analysis
The molecular formula of Potassium pyrimidine-5-trifluoroborate is C4H3BF3KN2 . The molecular weight is 185.98 . The InChI key is FLVBHQQPIJARSC-UHFFFAOYSA-N .Chemical Reactions Analysis
Organotrifluoroborates, including Potassium pyrimidine-5-trifluoroborate, are involved in C-O activation and cross-coupling reactions . They are also used in a variety of other C-C bond-forming reactions . They are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .Physical And Chemical Properties Analysis
Potassium pyrimidine-5-trifluoroborate is a powder with a melting point of 99-103°C . It is bench-stable and is compatible with a wide range of functional groups .Scientific Research Applications
Drug Discovery and Therapeutics
Potassium pyrimidine-5-trifluoroborate: is a valuable compound in medicinal chemistry due to its role as a building block in pyrimidine-based drugs. Pyrimidines are critical in the development of treatments for a wide range of diseases due to their broad biological activity .
Anticancer Agents
Pyrimidine derivatives have been explored for their potential in anticancer therapy. They can interfere with DNA and RNA synthesis, making them effective in targeting rapidly dividing cancer cells .
Antimicrobial and Antiviral Applications
The structural diversity of pyrimidines allows for the creation of compounds with antimicrobial and antiviral properties. These compounds can inhibit the growth of harmful microorganisms and viruses, providing a pathway for new treatments .
Neurological Disorders
Pyrimidine scaffolds are used in the synthesis of drugs for neurological disorders. Their ability to modulate neurotransmitter activity makes them suitable for treating conditions like epilepsy and chronic pain .
Organic Synthesis
Potassium pyrimidine-5-trifluoroborate: serves as a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules .
Stability and Functional Group Compatibility
This compound exhibits remarkable stability and is compatible with a wide range of functional groups. It can withstand harsh reaction conditions, making it a reliable reagent in synthetic chemistry .
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro(pyrimidin-5-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-1-9-3-10-2-4;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVBHQQPIJARSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CN=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670592 | |
Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium pyrimidine-5-trifluoroborate | |
CAS RN |
1242733-91-0 | |
Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1242733-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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